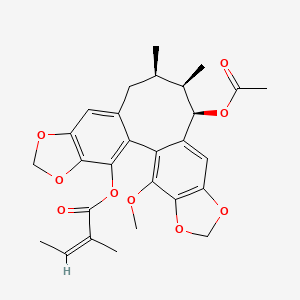
KadusurainB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadusurainB is a compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant is traditionally used in Chinese medicine for treating various ailments such as chronic gastritis, bruises, rheumatism, and dysmenorrhea . This compound is a dibenzocyclooctadiene lignan, a type of compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadusurainB involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the dibenzocyclooctadiene core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more cost-effective and scalable. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
KadusurainB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and halogenated compounds. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound.
Scientific Research Applications
KadusurainB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying dibenzocyclooctadiene lignans and their chemical properties.
Biology: this compound is studied for its potential anti-inflammatory, antioxidant, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: this compound and its derivatives are being investigated for their potential use in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of KadusurainB involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. This compound also modulates the expression of genes related to oxidative stress and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
KadusurainB is unique among dibenzocyclooctadiene lignans due to its specific structural features and biological activities. Similar compounds include:
Schisantherin R: Another dibenzocyclooctadiene lignan with similar anti-inflammatory and anticancer properties.
Schisantherin S: Known for its antioxidant activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit various biological activities.
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Properties
Molecular Formula |
C28H30O9 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[(12R,13R,14R)-14-acetyloxy-22-methoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H30O9/c1-7-13(2)28(30)37-27-21-17(9-19-25(27)35-11-32-19)8-14(3)15(4)23(36-16(5)29)18-10-20-24(34-12-33-20)26(31-6)22(18)21/h7,9-10,14-15,23H,8,11-12H2,1-6H3/b13-7-/t14-,15-,23-/m1/s1 |
InChI Key |
IMODCFYHCPOQKU-JURIDKHVSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@H]([C@H]([C@H](C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(C(C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















